5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
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Overview
Description
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyranone core, followed by the introduction of the benzyloxy group and the piperazine moiety. Key steps may include:
Formation of the Pyranone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a hydroxyl group on the pyranone ring.
Attachment of the Piperazine Moiety: This can be done through amide bond formation between the piperazine derivative and the pyranone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- 5-(benzyloxy)-2-(4-(4-hydroxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
Uniqueness
Compared to similar compounds, 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique functional group may enhance its binding affinity to molecular targets or alter its pharmacokinetic properties, making it a compound of interest for further research.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-9-7-19(8-10-20)25-11-13-26(14-12-25)24(28)22-15-21(27)23(17-31-22)30-16-18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJNJJSCPVMPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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